molecular formula C16H17N B1386304 N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine CAS No. 753396-79-1

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1386304
CAS No.: 753396-79-1
M. Wt: 223.31 g/mol
InChI Key: RVAQKMBFONAZMV-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, also known as 2-AI and a structural analog of methamphetamine, is a research chemical of significant interest in neuroscience and pharmacology. Its primary research value stems from its activity as a trace amine-associated receptor 1 (TAAR1) agonist . TAAR1 is a G-protein coupled receptor that is activated by trace amines and plays a crucial modulatory role in the regulation of monoaminergic systems in the brain, including dopamine, serotonin, and norepinephrine. Research with this compound is therefore focused on understanding the TAAR1's role in neuropsychiatric disorders such as schizophrenia, depression, and addiction. Investigations into its mechanism of action help elucidate how TAAR1 activation can modulate neurotransmitter release and neuronal firing, providing insights into potential novel therapeutic targets. This compound is supplied exclusively for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-5-4-8-15(9-12)17-16-10-13-6-2-3-7-14(13)11-16/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQKMBFONAZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a compound with the molecular formula C16H17NC_{16}H_{17}N and a molecular weight of approximately 223.32 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a dihydroindene core with a methyl group attached to the phenyl ring. Its unique structure contributes to its reactivity and potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . Research has shown that it can induce apoptosis in various cancer cell lines. For instance, in experiments involving MDA-MB-231 breast cancer cells, the compound demonstrated a significant increase in caspase activity, suggesting a mechanism for promoting cancer cell death.

Cell Line Concentration (μM) Caspase Activity (fold increase)
MDA-MB-231101.33 - 1.57

This data positions the compound as a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial activity . Preliminary results indicate that it may possess inhibitory effects against various bacterial strains, although detailed studies are necessary to elucidate the specific mechanisms involved.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems, particularly influencing serotonin and dopamine pathways. Such interactions could account for both its anticancer and antimicrobial activities .

Comparative Studies

To better understand the unique properties of this compound, comparative studies with structurally similar compounds have been conducted. For example:

Compound Molecular Formula Biological Activity
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amineC_{16}H_{19}NAnticancer, antimicrobial
6-Methyl-2,3-dihydro-1H-inden-2-amineC_{15}H_{17}NLimited activity reported

These comparisons highlight the potential advantages of this compound in terms of biological efficacy due to its specific structural features .

Study on Anticancer Efficacy

A notable study involved administering varying concentrations of this compound to MDA-MB-231 cells. Results indicated a dose-dependent increase in caspase activity correlating with higher concentrations of the compound. This suggests that the compound's ability to induce apoptosis may be leveraged for therapeutic purposes in breast cancer treatment.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against common bacterial pathogens. The findings suggested that this compound exhibited significant antibacterial activity at certain concentrations, warranting further investigation into its potential as an antimicrobial agent .

Scientific Research Applications

Treatment of Parkinson's Disease

One of the most significant applications of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is as an intermediate in the synthesis of rasagiline, a drug used to treat Parkinson's disease. Rasagiline acts as an irreversible monoamine oxidase-B inhibitor, enhancing dopamine levels in the brain and providing neuroprotective effects. The synthesis process involves reducing 2,3-dihydro-1H-indanone oxime to obtain the desired amine compound .

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly norepinephrine and serotonin pathways. It acts as a selective norepinephrine reuptake inhibitor (NRI), which can enhance mood and cognitive functions, making it a candidate for treating mood disorders . Its potential to modulate serotonin levels also suggests applications in managing anxiety and depression.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. Studies have shown that derivatives of 2,3-dihydro-1H-indene compounds possess immunosuppressive actions and can alleviate symptoms associated with inflammatory diseases .

Anticancer Research

Emerging studies have indicated that certain derivatives of this compound may possess anticancer properties. In vitro experiments have demonstrated efficacy against specific cancer cell lines, suggesting potential applications in oncology . Further research is needed to elucidate the mechanisms behind these effects and to explore their therapeutic viability.

Biochemical Mechanisms

The pharmacological activities of this compound are attributed to its interaction with various receptors:

  • Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, the compound increases its availability in the synaptic cleft, potentially alleviating mood disorders.
  • Serotonin Modulation : Preliminary studies suggest modulation of serotonin levels, which are crucial for mood stabilization.

Case Studies and Research Findings

StudyFindings
Study on 2-aminoindaneCharacterized metabolism and pharmacokinetics; highlighted potential therapeutic uses in neuropharmacology.
Anti-inflammatory researchDemonstrated immunosuppressive properties; potential applications in treating inflammatory diseases.
Anticancer activityIdentified effectiveness against specific cancer cell lines; further investigation required for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine and its analogs, focusing on substituent effects, synthetic routes, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 3-Methylphenyl at amine C16H17N Hypothesized applications in CNS drug development (structural analogy to NM-2-AI) -
N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine Cyclopentyl, 3-methyl on indene C15H21N Investigated for drug discovery; enhanced lipophilicity due to cyclopentyl substitution
N-Methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) Methyl at amine C10H13N Studied as a psychoactive compound; exhibits serotonin receptor affinity
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride 5,6-Diethyl on indene C13H20ClN Key intermediate for indacaterol synthesis; synthesized via Friedel-Crafts alkylation
DL5016 (N-((6-Naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine) Naphthalene-imidazooxazole C25H22N4O Potent human CAR agonist (EC50 = 0.66 μM); selective over PXR receptors
N-(t-Butyl)amino derivatives (e.g., 2h) t-Butyl at amine Variable Weak herbicidal activity; low toxicity against non-target organisms

Structural and Electronic Modifications

  • Diethyl groups at 5,6-positions (as in indacaterol intermediates) enhance metabolic stability by blocking oxidation sites .
  • Synthetic Routes :
    • Friedel-Crafts alkylation and acetylation are common for introducing substituents to the indene core (e.g., 5,6-diethyl derivatives) .
    • N-substitution often involves reductive amination or nucleophilic substitution, as seen in NM-2-AI and cyclopentyl analogs .

Preparation Methods

Synthetic Routes for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

General Strategy

The synthesis typically involves:

  • Preparation of the 2,3-dihydro-1H-indene intermediate or its ketone precursor.
  • Introduction of the amine group via nucleophilic substitution or reductive amination.
  • Coupling with 3-methylphenyl amine (m-toluidine) to form the N-substituted amine.

Preparation of the Indan-2-one Intermediate

A common precursor is 2,3-dihydro-1H-inden-2-one, which can be synthesized by oxidation of indan-2-ol or Friedel-Crafts acylation of benzene derivatives followed by cyclization. This ketone serves as the substrate for amination reactions.

Amination Methods

Reductive Amination
  • The ketone intermediate is reacted with 3-methylphenyl amine in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride.
  • The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at controlled temperatures.
  • This method allows direct formation of the secondary amine with high selectivity.
Nucleophilic Substitution
  • Halogenated indane derivatives (e.g., 2-chloro- or 2-bromo-indane) are reacted with 3-methylphenyl amine under basic conditions.
  • Potassium carbonate or triethylamine is commonly used as a base.
  • The reaction is often performed in polar aprotic solvents such as acetone or dimethylformamide (DMF).
  • Elevated temperatures (50–80°C) facilitate the substitution.

Catalytic Hydrogenation Route

  • An alternative approach involves catalytic hydrogenation of the corresponding imine or ketone precursor in the presence of palladium or platinum catalysts.
  • This method is efficient for large-scale industrial synthesis, providing high yields and purity.
  • The reaction is conducted under hydrogen atmosphere at moderate pressure and temperature.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Ketone synthesis Friedel-Crafts acylation, cyclization DCM, AlCl3 0–25°C 70–85 Control of temperature critical to avoid side reactions
Reductive amination 3-methylphenyl amine, NaBH4 or NaBH(OAc)3 THF, EtOH 0–25°C 75–90 Slow addition of reducing agent improves selectivity
Nucleophilic substitution 2-chloro-indane, 3-methylphenyl amine, K2CO3 Acetone, DMF 50–80°C 60–80 Requires dry solvents and inert atmosphere
Catalytic hydrogenation Pd/C or Pt catalyst, H2 gas Ethanol, MeOH 25–50°C, 1–5 atm H2 85–95 High purity product; scalable for industrial production

Purification and Characterization

  • After synthesis, the crude product is typically purified by recrystallization from solvents such as heptane/isopropyl acetate mixtures or by flash chromatography.
  • Purity is confirmed by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), and mass spectrometry (MS).
  • Melting point determination and infrared spectroscopy (IR) are used to verify the functional groups.

Research Findings and Comparative Analysis

  • Reductive amination provides a straightforward and high-yielding route with good control over stereochemistry when chiral catalysts or auxiliaries are used.
  • Nucleophilic substitution is advantageous when halogenated intermediates are readily available but may require longer reaction times and harsher conditions.
  • Catalytic hydrogenation is preferred for industrial-scale synthesis due to its efficiency and environmental friendliness.
  • Reaction monitoring by UPLC/MS or LC-MS ensures completion and purity at each stage.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scale Suitability
Reductive Amination High selectivity, mild conditions Requires careful control of reducing agent 75–90 Laboratory and pilot scale
Nucleophilic Substitution Simple reagents, direct substitution Longer reaction times, harsher conditions 60–80 Laboratory scale
Catalytic Hydrogenation High yield, scalable, environmentally friendly Requires catalyst and H2 gas 85–95 Industrial scale

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves amine alkylation or reductive amination of indene derivatives. For example:

  • Route 1 : Reacting 2,3-dihydro-1H-inden-2-amine with 3-methylphenyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Route 2 : Catalytic hydrogenation of Schiff base intermediates derived from indanone and 3-methylaniline, using Pd/C or Raney Ni .
    • Key Parameters :
ParameterImpact on Yield/Purity
Solvent (DMF vs. THF)Higher polarity improves amine reactivity
Temperature>100°C may degrade sensitive intermediates
Catalyst loading5–10% Pd/C optimal for hydrogenation
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • 1H NMR :

  • Indenyl protons: δ 2.5–3.5 ppm (multiplet for dihydro protons) .
  • Aromatic protons: δ 6.5–7.2 ppm (split patterns distinguish para/meta substitution on 3-methylphenyl) .
    • 13C NMR :
  • Quaternary carbons: δ 140–150 ppm (indenyl backbone) .
  • Methyl group: δ 21–23 ppm (3-methylphenyl) .
    • Mass Spectrometry :
  • ESI-MS: Expected [M+H]+ at m/z 224.1 (C₁₆H₁₇N) .
    • Contradictions : Discrepancies in δ values may arise from solvent effects or impurities; use HSQC/HMBC for unambiguous assignments .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the bioactivity of this compound?

  • DFT Analysis :

  • Optimize geometry at B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps (~4.5 eV indicates redox activity) .
  • Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites for ligand-receptor interactions .
    • Docking Studies :
  • Target AMPA receptors (PDB ID: 5VHZ) using AutoDock Vina; prioritize binding poses with ΔG < −7 kcal/mol .
    • Validation : Compare computed vs. experimental IC₅₀ values in receptor-binding assays .

Q. How do structural modifications (e.g., fluorination, methoxy substitution) alter the pharmacological profile of this compound?

  • Case Study :

ModificationImpact on ActivitySource
5,6-Diethyl substitutionEnhanced lipophilicity (logP +0.8) improves BBB penetration
6-Fluoro substitutionIncreased antimicrobial potency (MIC ↓ 50% vs. E. coli)
Methoxy group (para)Reduced CNS activity due to polarity
  • Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding with target enzymes .

Q. What analytical methods resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Root Causes :

  • Batch-to-batch purity variations (e.g., residual Pd in catalytic synthesis) .
  • Assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays) .
    • Solutions :
  • HPLC-PDA : Quantify purity (>98% required for reproducibility) .
  • SPR Analysis : Measure binding kinetics (ka/kd) to differentiate true activity from artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.